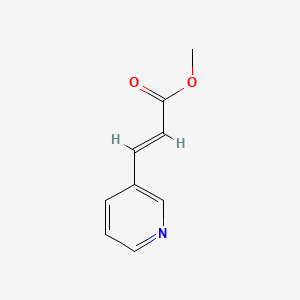

Methyl (E)-3-(pyridin-3-yl)acrylate

Description

The exact mass of the compound 3-Pyridineacrylic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCQGKVIYRVRKN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61859-84-5 | |

| Record name | 3-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

"Methyl (E)-3-(pyridin-3-yl)acrylate" CAS number 81124-48-3

An In-Depth Technical Guide to Methyl (E)-3-(pyridin-3-yl)acrylate (CAS: 81124-48-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, characterization, and prospective applications, offering insights grounded in established chemical principles and field experience. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS number 81124-48-3, is a pyridyl-substituted α,β-unsaturated ester.[1] The molecule's architecture, featuring a pyridine ring, an electron-deficient alkene, and a methyl ester, imparts a unique combination of chemical reactivity and potential for biological interaction. The pyridine moiety acts as a hydrogen bond acceptor and can engage in π-π stacking interactions, while the acrylate system is a well-known Michael acceptor.[2]

The (E)-configuration of the double bond results in a nearly planar structure, which is often crucial for effective binding to biological targets.[3] This compound is typically supplied as a yellow solid with a melting point of 83-84 °C and is noted for its utility as an organic building block in synthetic chemistry.[1][4]

| Property | Value | Source |

| CAS Number | 81124-48-3 | [1][5] |

| Molecular Formula | C₉H₉NO₂ | [6] |

| Molecular Weight | 163.17 g/mol | [6] |

| IUPAC Name | Methyl (E)-3-(pyridin-3-yl)prop-2-enoate | [5] |

| Appearance | Yellow Solid | [4] |

| Melting Point | 83-84 °C | [4] |

| Purity | Typically ≥98% | [1] |

| SMILES | O=C(OC)/C=C/C1=CC=CN=C1 | [7] |

Synthesis and Purification: A Modern Approach

The synthesis of vinylpyridines can be challenging; however, modern cross-coupling methodologies offer efficient and high-yield pathways. A particularly effective method reported for this compound is a ligand and base-free Palladium-catalyzed oxidative Heck reaction.[4] This approach is advantageous as it avoids the use of sensitive organometallic reagents and often proceeds under milder conditions than traditional methods.

The causality behind this choice of reaction lies in its tolerance for the pyridine functional group, which can often complicate other coupling reactions by coordinating to the metal catalyst. The oxidative Heck variant allows for the direct coupling of a pyridine-containing boronic acid with methyl acrylate.

Experimental Protocol: Pd-Catalyzed Oxidative Heck Reaction[4]

This protocol is a representative procedure based on established literature.

Step 1: Reagent Preparation

-

In a clean, dry Schlenk flask equipped with a magnetic stir bar, add pyridine-3-boronic acid (1.0 eq).

-

Add methyl acrylate (1.5 eq).[8]

-

Add the Palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 5 mol%).

-

Add an oxidant, such as benzoquinone (2.0 eq).

-

Add the solvent, typically a polar aprotic solvent like DMF or DMSO (to dissolve the boronic acid and facilitate the reaction).

Step 2: Reaction Execution

-

Seal the flask and purge with an inert atmosphere (e.g., Argon or Nitrogen).

-

Place the flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Evaporate the solvent under reduced pressure to yield this compound as a yellow solid.

Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic techniques is employed for this self-validating system.

| Technique | Data / Expected Observations | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.75 (d, J=2.0 Hz, 1H), 8.60 (dd, J=4.8, 1.6 Hz, 1H), 7.80 (dt, J=8.0, 2.0 Hz, 1H), 7.68 (d, J=16.0 Hz, 1H), 7.35 (dd, J=8.0, 4.8 Hz, 1H), 6.53 (d, J=16.0 Hz, 1H), 3.83 (s, 3H). | [4] (Note: Full assignment is an expert interpretation based on the cited partial data) |

| ¹³C NMR | Expected peaks ~166 (C=O), ~140-155 (aromatic C-N), ~118-145 (alkene and aromatic C-H), ~52 (OCH₃). | Inferred from similar structures[9] |

| FT-IR | Expected peaks ~1710-1730 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, conjugated), ~1100-1300 cm⁻¹ (C-O stretch). | Inferred from similar structures[9] |

| HRMS (ESI) | Calculated for C₉H₁₀NO₂ [M+H]⁺: 164.06. Found value should be within ±5 ppm. | Inferred from similar structures[4] |

Prospective Applications in Drug Discovery and Materials Science

While specific biological activities for this exact molecule are not extensively documented, its structural motifs suggest significant potential in several research areas.

A. Covalent Inhibitor Development

The acrylate moiety is a "warhead" capable of acting as a Michael acceptor.[2] It can form a covalent bond with nucleophilic amino acid residues, such as cysteine, on a protein target. This irreversible or slowly reversible binding can lead to potent and sustained target inhibition, a highly sought-after characteristic in modern drug design, particularly for oncology and virology targets.

Caption: Covalent inhibition via Michael addition.

B. Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 163.17 g/mol , this compound is an ideal fragment for FBDD campaigns. The pyridine ring provides a vector for growing the fragment into more complex molecules, while the acrylate offers a reactive handle for linking or probing active sites. The pyridin-3-yl group is a common feature in many bioactive compounds, including antibacterial agents.[10]

C. Monomer for Advanced Polymers

Acrylate esters are fundamental monomers in polymer chemistry.[8] The presence of the pyridine group offers a site for post-polymerization modification (e.g., quaternization to create polycations) or can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or metal-coordinating ability.[11] Such functional polymers have applications in drug delivery, coatings, and specialized materials.[12]

Proposed Biological Screening Workflow

To explore the potential of this compound as a covalent inhibitor, a logical screening cascade can be implemented.

Protocol: In Vitro Kinase Inhibition Assay (Example)

Step 1: Primary Screen

-

Select a panel of kinases, particularly those known to have a cysteine residue near the active site.

-

Perform an initial screen at a high concentration (e.g., 10 µM) using a standard activity assay (e.g., ADP-Glo™).

-

Incubate the compound with the enzyme for a set period (e.g., 60 minutes) before adding the substrate to allow for potential covalent modification.

Step 2: Dose-Response Analysis

-

For any "hits" from the primary screen, perform a dose-response analysis to determine the IC₅₀ value.

-

Use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM).

Step 3: Covalent Binding Confirmation

-

Confirm the mechanism of action using an "incubation time-dependency" or "jump dilution" assay. In the former, a time-dependent decrease in IC₅₀ suggests covalent binding.

-

Directly confirm target engagement and identify the modified residue using intact protein mass spectrometry (LC-MS). An increase in the protein's mass corresponding to the molecular weight of the compound confirms covalent adduction.

Screening Cascade Diagram

Caption: A typical screening cascade for a covalent inhibitor.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block with significant, albeit largely untapped, potential. Its defined stereochemistry, reactive covalent warhead, and fragment-like size make it an attractive starting point for developing potent and selective covalent inhibitors. Furthermore, its utility as a functional monomer opens avenues in materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their discovery and development programs.

References

-

This compound. Moldb.

-

This compound | 81124-48-3. Sigma-Aldrich.

-

This compound. CymitQuimica.

-

81124-48-3|this compound. BLDpharm.

-

81124-48-3 | this compound. ChemScene.

-

Methyl(Z)-3-(pyridin-2-yl)acrylate. Benchchem.

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry.

-

Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information.

-

Methyl (E)-3-(pyridin-4-yl)acrylate. CymitQuimica.

-

Methyl acrylate(96-33-3) MS spectrum. ChemicalBook.

-

Methyl 3-(3-methyl-3h-imidazo[4,5-b]pyridin-6-yl)acrylate. Sigma-Aldrich.

-

Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate.

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. ResearchGate.

-

(E)-Methyl 3-(1H-indol-3-yl)acrylate. National Institutes of Health (NIH).

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health (NIH).

-

Methyl acrylate. Wikipedia.

-

4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. MDPI.

-

Figure S4. 1 H NMR spectrum of methyl... ResearchGate.

-

Poly(meth)acrylate-based coatings. PubMed.

Sources

- 1. 81124-48-3 | this compound - Moldb [moldb.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound | 81124-48-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 81124-48-3|this compound|BLD Pharm [bldpharm.com]

- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Poly(meth)acrylate-based coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl (E)-3-(pyridin-3-yl)acrylate: Physicochemical Properties, Synthesis, and Applications in Pharmaceutical Research

Abstract: This technical guide provides a comprehensive overview of Methyl (E)-3-(pyridin-3-yl)acrylate, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will detail its core physicochemical properties, explore its molecular structure and stereochemistry, present a validated synthetic protocol, and discuss its applications as a versatile building block in modern pharmaceutical research. The guide synthesizes data from authoritative chemical databases and the broader scientific literature to offer field-proven insights for researchers utilizing this scaffold.

Core Physicochemical and Structural Properties

This compound is a distinct organic compound featuring a pyridine ring linked to a methyl acrylate moiety. Its precise chemical identity and physical characteristics are foundational for its application in synthesis and research. The compound is typically a light yellow to yellow solid under standard conditions and should be stored in an inert atmosphere at room temperature to ensure stability[1].

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference. This data is consistently reported across major chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 163.17 g/mol | [1][2][3][4][6] |

| CAS Number | 81124-48-3 | [1][2][3][5] |

| IUPAC Name | methyl (E)-3-(pyridin-3-yl)prop-2-enoate | |

| Synonym(s) | (E)-Methyl 3-(pyridin-3-yl)acrylate | [3] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1][5] |

Molecular Structure and Stereochemistry

The structure of this compound incorporates three key functional groups:

-

Pyridine Ring: A nitrogen-containing aromatic heterocycle. The nitrogen atom at the 3-position significantly influences the molecule's polarity and its potential to act as a hydrogen bond acceptor, a critical interaction in many biological systems.

-

α,β-Unsaturated Ester: The acrylate portion of the molecule features a double bond conjugated to a carbonyl group. This system is electronically significant and can participate in various chemical transformations.

-

"(E)"-Isomerism: The designation "(E)" (from the German entgegen, meaning "opposite") specifies the stereochemistry about the carbon-carbon double bond. The higher-priority substituents on each carbon (the pyridine ring and the ester group) are on opposite sides of the double bond. This trans configuration results in a more linear and rigid molecular geometry compared to its corresponding (Z)-isomer.

Caption: Molecular structure of this compound.

Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

The synthesis of α,β-unsaturated esters like this compound is reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of an aldehyde with a phosphonate carbanion (a ylide). The primary advantage of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-isomer, which is crucial for predictable biological activity and material properties.

The logical workflow for this synthesis is as follows:

-

Deprotonation: A strong base is used to deprotonate the α-carbon of the phosphonate ester, generating a highly nucleophilic ylide.

-

Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde).

-

Elimination: The resulting intermediate undergoes elimination of a phosphate byproduct to form the carbon-carbon double bond.

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

3-Pyridinecarboxaldehyde

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the solvent.

-

Ylide Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Causality: The strong base NaH deprotonates the phosphonate, which is acidic at the α-carbon, to form the reactive ylide. Performing this at 0 °C controls the exothermic reaction.

-

Reaction: After stirring for 30 minutes at 0 °C, add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Causality: The ylide performs a nucleophilic attack on the aldehyde. The subsequent intramolecular cyclization and elimination yield the alkene product.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Causality: The organic product is partitioned into the ethyl acetate layer, separating it from inorganic salts.

-

Washing: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound. Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, which will verify the structure and molecular weight.

Applications in Drug Discovery and Development

The structural motifs within this compound make it a valuable precursor and building block in pharmaceutical sciences.

Scaffold for Biologically Active Molecules

The pyridine-acrylate scaffold is present in numerous compounds investigated for various therapeutic effects. Acrylate-containing structures are recognized for a range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. This compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR). The acrylate moiety can act as a Michael acceptor, enabling potential covalent interactions with biological targets, a strategy used in designing targeted inhibitors[4].

Intermediate in Polymer-Based Drug Delivery

While this specific molecule is a small-molecule intermediate, the broader class of acrylates and methacrylates are foundational to advanced drug delivery systems. Copolymers of methyl methacrylate, commercially known as Eudragit®, are extensively used to create functional excipients for:

-

Enteric Coatings: Protecting acid-labile drugs from the stomach's low pH[7].

-

Sustained-Release Formulations: Controlling the rate of drug release over time[8].

-

Transdermal Patches and Film-Forming Systems: Facilitating drug delivery through the skin[9].

Researchers can utilize this compound to synthesize novel functionalized polymers or drug-polymer conjugates, leveraging the pyridine group for specific targeting or solubility modification. Its well-defined structure provides a precise starting point for creating polymers with predictable properties for applications in microparticles, nanoparticles, and hydrogels[8].

References

-

Title: this compound | 81124-48-3 Source: Moldb URL: [Link]

-

Title: ethyl 3-(pyridin-3-yl)acrylate Source: ChemBK URL: [Link]

-

Title: Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence Source: MDPI URL: [Link]

-

Title: Application of N-isocyaniminotriphenyl phosphorane for preparation of heterocyclic acrylate as a key constituent of many industrial and pharmaceutical compounds Source: Journal of Applied Chemical Research URL: [Link]

-

Title: Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems Source: PubMed URL: [Link]

-

Title: Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems Source: ResearchGate URL: [Link]

-

Title: Poly(Methyl Acrylate) Use in the Medical Industry Research Paper Source: IvyPanda URL: [Link]

Sources

- 1. (E)-Methyl 3-(pyridin-3-yl)acrylate CAS#: 81124-48-3 [chemicalbook.com]

- 2. 81124-48-3 | this compound - Moldb [moldb.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. 81124-48-3|this compound|BLD Pharm [bldpharm.com]

- 6. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 7. ivypanda.com [ivypanda.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl (E)-3-(pyridin-3-yl)acrylate" physical and chemical properties

Introduction: A Versatile Heterocyclic Building Block

Methyl (E)-3-(pyridin-3-yl)acrylate is a heteroaromatic compound featuring a pyridine ring conjugated with an acrylate moiety. This unique structural combination imparts a dual reactivity profile, making it a valuable and versatile building block in modern organic synthesis. The electron-withdrawing nature of the pyridine ring and the electrophilic character of the α,β-unsaturated ester system define its chemical behavior and utility.

As a derivative of the cinnamic acid scaffold, which is prevalent in numerous biologically active natural products, this compound serves as a crucial intermediate in the development of novel pharmaceutical agents.[1] Its structural motifs are found in molecules targeting a wide array of diseases. Furthermore, the acrylate functionality allows for its use as a monomer in the synthesis of advanced functional polymers and materials, where the pyridine unit can be leveraged for its coordination properties, pH-responsiveness, or to impart specific electronic characteristics. This guide provides an in-depth exploration of its physicochemical properties, synthesis, reactivity, and applications for researchers and professionals in drug discovery and materials science.

Physicochemical and Structural Characteristics

The compound presents as a yellow or light yellow solid at room temperature and should be stored under an inert atmosphere to ensure stability.[2][3][4] Its fundamental properties are summarized below.

Core Properties Table

| Property | Value | Source(s) |

| CAS Number | 81124-48-3 | [5][6] |

| Molecular Formula | C₉H₉NO₂ | [5][6] |

| Molecular Weight | 163.17 g/mol | [5][6] |

| Appearance | Yellow to light yellow solid | [2][4] |

| Melting Point | 83-84 °C | [2] |

| Calculated logP | 1.2678 | [5] |

| Topological Polar Surface Area | 39.19 Ų | [5] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [3] |

Structural Representation

The structure consists of a pyridine ring substituted at the 3-position with a methyl acrylate group in the trans or (E) configuration.

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions, particularly the Heck reaction. This reaction forms a carbon-carbon bond between an aryl halide (or equivalent) and an alkene.

Key Synthetic Pathway: The Heck Reaction

The Heck reaction provides a reliable route by coupling a pyridine derivative with methyl acrylate.[7][8][9] A modern, efficient variation is the ligand- and base-free oxidative Heck reaction, which utilizes an arylboronic acid instead of a halide. This approach is often cleaner and avoids the generation of halide salt byproducts.

The catalytic cycle, a cornerstone of palladium chemistry, drives this transformation.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-X bond (where X is a halide or other leaving group), forming a Pd(II) complex.

-

Olefin Coordination & Insertion: The alkene (methyl acrylate) coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species. This step predominantly yields the more stable (E)-isomer.[8]

-

Reductive Elimination/Base Regeneration: A base is used to regenerate the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to repeat.[10]

Caption: Experimental workflow for the synthesis via Oxidative Heck Reaction.

Exemplary Laboratory Protocol (Oxidative Heck Reaction)

This protocol is adapted from established methods for similar transformations.[2]

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-pyridineboronic acid (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable solvent mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reagent Addition: Begin stirring the mixture and add methyl acrylate (1.5 eq.).

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the catalytic cycle. The excess of methyl acrylate ensures the complete consumption of the more valuable boronic acid.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Causality Note: This step removes the water-soluble catalyst residues and inorganic byproducts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product. Causality Note: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the interplay between the acrylate system and the pyridine ring.

Michael Addition to the Acrylate System

The electron-deficient double bond of the acrylate moiety makes it an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles.[11][12] This reaction is fundamental for introducing new functional groups and extending the carbon skeleton.

-

Mechanism: The reaction is typically catalyzed by a base, which activates the nucleophile. The nucleophile then attacks the β-carbon of the acrylate, and the resulting enolate is protonated to give the final product.

-

Common Nucleophiles:

-

Amines: Primary and secondary amines react readily to form β-amino ester derivatives.[11][13] These products are valuable precursors for β-amino acids and other pharmacologically relevant structures.

-

Thiols: Thiolates are soft nucleophiles that add efficiently, often under mild, phosphine-catalyzed conditions, to form β-thioether esters.[14]

-

Carbanions: Stabilized carbanions, such as those derived from malonates or acetoacetates, can be used to form new C-C bonds, enabling the construction of more complex molecular architectures.[15]

-

Caption: Logical pathway for the aza-Michael Addition reaction.

Reactions of the Pyridine Ring

The pyridine nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic.

-

N-Oxidation: Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain types of substitution.

-

Quaternization: The nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form pyridinium salts. This introduces a permanent positive charge, which is a strategy used to increase water solubility or to create ionic polymers.

Applications in Research and Development

This compound is primarily utilized as a strategic intermediate in the synthesis of more complex target molecules.

Pharmaceutical Synthesis

The pyridyl-acrylic acid scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are explored for a vast range of biological activities, including antibacterial, anticancer, and antidiabetic properties.[1]

-

Enzyme Inhibition: The molecule can be elaborated into inhibitors of enzymes where the pyridine ring can form key hydrogen bonds or π-stacking interactions within an active site, while the ester can be hydrolyzed to the corresponding acid to interact with cationic residues.

-

Precursor to Complex Heterocycles: The acrylate moiety can be used as a handle for cyclization reactions to build more complex, fused heterocyclic systems, which are often sought after in drug discovery programs.

Materials Science and Polymer Chemistry

The vinyl group allows this compound to act as a functional monomer.

-

Functional Polymers: Copolymers incorporating this monomer can be designed to have specific properties. The pyridine units within the polymer backbone can be used for metal coordination (for catalysis or sensing applications), as pH-responsive elements, or as sites for post-polymerization modification (e.g., quaternization to create polyelectrolytes).[16]

Spectroscopic Characterization

Full characterization is essential for confirming the structure and purity of the compound.

Spectroscopic Data Summary

| Technique | Key Features and Expected Values |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.75 (s, 1H), 8.60 (d, 1H), 7.82 (d, 1H), 7.70 (d, J = 16.0 Hz, 1H), 7.35 (q, 1H), 6.53 (d, J = 16.4 Hz, 1H), 3.83 (s, 3H). The large coupling constant (~16 Hz) for the vinyl protons confirms the (E)-stereochemistry.[2] |

| ¹³C NMR | (Predicted): Signals expected around 167 ppm (C=O), 150-148 ppm (aromatic C-N), 140-120 ppm (aromatic and vinyl C-H), and 52 ppm (-OCH₃). The spectrum for the 2-pyridyl isomer shows peaks at 167.2, 153.0, 150.2, 143.6, 136.8, 124.3, 122.0, and 51.8 ppm, which serves as a close reference.[17] |

| IR Spectroscopy | (Predicted, cm⁻¹): Strong C=O stretch (~1720), C=C stretch (~1640), C-O stretch (~1200-1150), and aromatic C=C/C=N stretches (~1600-1450).[16][18] |

| Mass Spectrometry | (HRMS ESI+): Calculated for [C₉H₉NO₂ + H]⁺: 164.0706; Found: (Data for similar compounds suggests high accuracy detection is readily achievable).[2][17] |

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, a risk assessment must be based on the constituent functional groups: the acrylate ester and the pyridine ring.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Hazards Associated with Acrylates: Acrylate monomers can be skin and eye irritants, sensitizers, and may be harmful if inhaled or swallowed.[19] They also have a tendency to undergo uncontrolled polymerization, especially when heated or exposed to light, though this is less of a risk for this solid compound compared to liquid monomers like methyl acrylate itself.

-

Hazards Associated with Pyridines: Pyridine-based compounds can be harmful if ingested or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Disclaimer: This information is for research and development purposes only and is not a substitute for a formal risk assessment or a manufacturer-provided SDS.

References

-

The Royal Society of Chemistry. SUPPORTING INFORMATION FOR - (E)-3-(3-chlorostyryl)benzaldehyde. [Link]

-

The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]

-

Chemtrade. METHYL ACRYLATE Safety Data Sheet. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]

-

ACS Publications. A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

-

MDPI. Heck Reaction—State of the Art. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

IUCr. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

-

MDPI. Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

PubMed Central. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]

-

ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

-

National Institutes of Health. (E)-Methyl 3-(1H-indol-2-yl)acrylate. [Link]

-

Wikipedia. Methyl acrylate. [Link]

-

Royal Society of Chemistry. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]

-

ResearchGate. (PDF) Michael addition reaction and its examples. [Link]

-

IUCr Journals. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

-

PubChem. (E)-Methyl 3-(1H-indol-3-yl)acrylate. [Link]

Sources

- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 81124-48-3|this compound|BLD Pharm [bldpharm.com]

- 4. (E)-Methyl 3-(pyridin-3-yl)acrylate CAS#: 81124-48-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 81124-48-3 | this compound - Moldb [moldb.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. manavchem.com [manavchem.com]

A Comprehensive Spectroscopic and Structural Elucidation of Methyl (E)-3-(pyridin-3-yl)acrylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl (E)-3-(pyridin-3-yl)acrylate, a heterocyclic aromatic compound, serves as a valuable building block in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with an α,β-unsaturated ester, offers multiple sites for chemical modification, making it a key intermediate in the synthesis of more complex molecular architectures. The compound's stereochemistry, specifically the trans or (E)-configuration of the double bond, is crucial for its reactivity and the spatial arrangement of its derivatives.

This guide provides a detailed analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound (CAS No. 81124-48-3). As Senior Application Scientist, my objective is to not only present the data but also to explain the underlying principles and experimental considerations that ensure data integrity and reliable interpretation—a cornerstone of reproducible scientific research.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The key structural features include a pyridine ring, a conjugated carbon-carbon double bond in the trans configuration, and a methyl ester group.

Figure 1: Molecular structure of this compound.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Yellow solid |

| CAS Number | 81124-48-3 |

Spectroscopic Analysis

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete fingerprint of the molecule.

¹H NMR Spectroscopy

Expertise & Experience: Proton NMR is the most powerful tool for confirming the (E)-stereochemistry of the alkene. The coupling constant (J-value) between the two vinylic protons is diagnostic; a large value (typically 12-18 Hz) confirms a trans relationship, while a smaller value (6-12 Hz) would indicate a cis isomer. The spectrum also allows for the unambiguous assignment of all protons in the molecule.

Experimental Protocol: A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data and Interpretation: [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.75 | s | - | 1H | H-2 (Pyridyl) |

| 8.62 | d | 4.8 | 1H | H-6 (Pyridyl) |

| 7.85 | d | 8.0 | 1H | H-4 (Pyridyl) |

| 7.70 | d | 16.4 | 1H | H-β (Vinylic) |

| 7.35 | q | 4.3 | 1H | H-5 (Pyridyl) |

| 6.53 | d | 16.4 | 1H | H-α (Vinylic) |

| 3.83 | s | - | 3H | -OCH₃ |

Analysis:

-

Pyridyl Protons (H-2, H-4, H-5, H-6): The four protons on the pyridine ring appear in the aromatic region (δ 7.3-8.8 ppm). H-2 is the most deshielded proton, appearing as a singlet (or a narrow doublet of doublets), due to its proximity to the nitrogen atom. H-6 and H-4 appear as distinct doublets, while H-5 is a quartet (or dd), consistent with its coupling to both H-4 and H-6.

-

Vinylic Protons (H-α, H-β): The two protons on the double bond appear as distinct doublets at δ 6.53 and 7.70 ppm. The large coupling constant of J = 16.4 Hz unequivocally confirms the (E)- or trans-configuration. H-β is further downfield due to its proximity to the electron-withdrawing pyridine ring.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet at δ 3.83 ppm, a characteristic region for this functional group.

¹³C NMR Spectroscopy

Expertise & Experience: Carbon NMR provides a count of the unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and the carbonyl carbon of the ester, which are not visible in the ¹H NMR spectrum. While an experimental spectrum was not found in the literature, a predicted spectrum can be reliably constructed based on established substituent effects.

Experimental Protocol: The spectrum would be acquired using the same sample prepared for ¹H NMR analysis, on a 100 MHz or 125 MHz NMR spectrometer. A proton-decoupled sequence is used to produce a spectrum with singlets for each unique carbon.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 166.5 | C=O (Ester) | Typical range for an α,β-unsaturated ester carbonyl. |

| 151.0 | C-2 (Pyridyl) | Deshielded due to proximity to nitrogen. |

| 149.5 | C-6 (Pyridyl) | Deshielded due to proximity to nitrogen. |

| 142.0 | C-β (Vinylic) | Attached to the pyridine ring, deshielded. |

| 135.0 | C-4 (Pyridyl) | Aromatic CH carbon. |

| 130.5 | C-3 (Pyridyl) | Quaternary carbon attached to the alkene. |

| 123.8 | C-5 (Pyridyl) | Aromatic CH carbon. |

| 120.0 | C-α (Vinylic) | Shielded relative to C-β, attached to the carbonyl group. |

| 51.9 | -OCH₃ | Characteristic shift for a methyl ester carbon. |

Analysis: The spectrum is expected to show 9 distinct signals corresponding to the 9 unique carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing around δ 166.5 ppm. The carbons of the pyridine ring and the double bond appear in the δ 120-151 ppm range. The methyl carbon (-OCH₃) is the most shielded, appearing around δ 51.9 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The most prominent features in the spectrum of this compound will be the strong carbonyl stretch of the ester and the stretches associated with the C=C double bond and the aromatic pyridine ring.

Experimental Protocol: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-600 cm⁻¹.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic/Vinylic C-H |

| ~2950 | C-H Stretch | Methyl (-CH₃) |

| ~1720 | C=O Stretch | α,β-Unsaturated Ester |

| ~1640 | C=C Stretch | Alkene |

| ~1590, 1480, 1420 | C=C / C=N Stretch | Pyridine Ring |

| ~1250, ~1170 | C-O Stretch | Ester |

| ~980 | C-H Bend (out-of-plane) | trans-Alkene |

Analysis:

-

C=O Stretch: A very strong and sharp absorption around 1720 cm⁻¹ is the most diagnostic peak, confirming the presence of the ester carbonyl.[2] Its position is slightly lower than a saturated ester due to conjugation with the C=C double bond.

-

C=C and C=N Stretches: A peak around 1640 cm⁻¹ corresponds to the vinylic C=C stretch.[3] The characteristic skeletal vibrations of the pyridine ring will appear as a series of absorptions in the 1600-1400 cm⁻¹ region.

-

trans-Alkene Bend: A medium to strong absorption around 980 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, providing further evidence for the (E)-geometry.

-

C-O Stretches: Two strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1170 cm⁻¹, correspond to the asymmetric and symmetric C-O stretching of the ester group.[2]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, which should readily protonate on the pyridine nitrogen to form the [M+H]⁺ ion.

Experimental Protocol: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into an ESI source coupled to a mass analyzer (e.g., TOF or Quadrupole). The analysis is performed in positive ion mode.

Data and Interpretation:

-

Molecular Ion: The molecular formula C₉H₉NO₂ gives a molecular weight of 163.17. In positive mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 164.07.[1]

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragment ions. The primary fragmentation pathways involve losses from the ester group.

Figure 2: Proposed major fragmentation pathway for [M+H]⁺ of the title compound.

Analysis:

-

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters is the loss of a neutral methanol molecule from the protonated parent ion, leading to a fragment ion at m/z 132. This corresponds to a pyridyl-substituted ketene cation.

-

Loss of Carbon Monoxide (CO): The fragment at m/z 132 can subsequently lose carbon monoxide, a common fragmentation for ketenes, to yield a fragment at m/z 104, corresponding to the protonated 3-vinylpyridine ion.

Context: Synthesis via Heck Reaction

Trustworthiness: The purity of a sample is critical for accurate spectroscopic analysis. Understanding the synthetic route provides insight into potential impurities. A common and efficient method for synthesizing aryl acrylates like the title compound is the Palladium-catalyzed Heck reaction.[1]

This reaction typically couples an aryl halide (3-bromopyridine) with an activated alkene (methyl acrylate) in the presence of a palladium catalyst and a base. The reaction is known for its high stereoselectivity, almost exclusively yielding the trans (E)-isomer, which aligns with the spectroscopic findings.[1]

Figure 3: Simplified workflow for the synthesis via the Heck Reaction.

Potential impurities from this synthesis could include starting materials, homocoupled products, or the minor (Z)-isomer. The spectroscopic methods detailed in this guide are essential for confirming the purity and structural integrity of the final product post-purification (e.g., by column chromatography).

Conclusion

The structural and stereochemical assignment of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H NMR provides crucial confirmation of the (E)-alkene geometry via the large vinylic coupling constant. ¹³C NMR and IR spectroscopy confirm the presence of all key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive dataset serves as a reliable reference for researchers in quality control, reaction monitoring, and further synthetic applications.

References

-

D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry, 2012, 10 , 4437-4440. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2015. [Link]

-

MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 2023, 28 (18), 6569. [Link]

-

CAS. CAS Common Chemistry. [Link]

-

MDPI. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. [Link]

-

ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... [Link]

-

Spectroscopy Magazine. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

Sources

A Technical Guide to the Hazard Assessment and Safe Handling of Methyl (E)-3-(pyridin-3-yl)acrylate

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals working with Methyl (E)-3-(pyridin-3-yl)acrylate (CAS No. 81124-48-3). Given the limited availability of a comprehensive, substance-specific Material Safety Data Sheet (MSDS), this guide adopts a proactive, science-led approach to hazard assessment. By analyzing the compound's core chemical structure—specifically the reactive acrylate moiety—and drawing upon established data for the broader class of acrylate esters, we can construct a robust framework for its safe handling, storage, and emergency management. The protocols and insights herein are designed to empower laboratory personnel with the knowledge to manage risk effectively, ensuring both personal safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic building block utilized in chemical synthesis.[1][2] Its structure, featuring both a pyridine ring and a methyl acrylate group, makes it a versatile intermediate in the development of more complex molecules, with potential applications in medicinal chemistry and materials science.[3][4] The known physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 81124-48-3 | [1][2][5] |

| Molecular Formula | C₉H₉NO₂ | [1][2][5] |

| Molecular Weight | 163.17 g/mol | [1][2][5] |

| Appearance | Light yellow to yellow solid | [6] |

| Storage Conditions | Inert atmosphere, Room Temperature | [2][6] |

Section 2: Hazard Identification and Risk Assessment by Chemical Class

A critical aspect of laboratory safety is the ability to predict hazards when substance-specific data is unavailable. This compound contains a methyl acrylate functional group, which is the primary determinant of its toxicological profile. The parent compound, methyl acrylate (CAS 96-33-3), is well-characterized as a hazardous substance. Therefore, it is scientifically prudent to assume that this compound shares these hazards, which include flammability, acute toxicity, and irritation.

The following GHS Hazard statements for Methyl Acrylate should be considered applicable until specific data for this compound becomes available.

| Hazard Code | Statement |

| H225 | Highly flammable liquid and vapour.[7] |

| H302 + H312 | Harmful if swallowed or in contact with skin.[7] |

| H315 | Causes skin irritation.[7] |

| H317 | May cause an allergic skin reaction.[7] |

| H319 | Causes serious eye irritation.[7] |

| H331 | Toxic if inhaled.[7] |

| H335 | May cause respiratory irritation.[7] |

| H412 | Harmful to aquatic life with long lasting effects.[7] |

Primary Routes of Exposure and Potential Health Effects

Based on the toxicology of acrylates, exposure to this compound can occur via inhalation of the powder, dermal contact, eye contact, and accidental ingestion. The primary target organs are the respiratory system, skin, and eyes.

Caption: Probable exposure routes and target organs for this compound.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the hierarchy of controls, is essential for mitigating exposure.

-

Engineering Controls : All work involving weighing, handling, or transferring this compound must be conducted in a certified chemical fume hood to control inhalation of airborne particles.

-

Administrative Controls : Access to the compound should be restricted to trained personnel. A designated area within the lab should be established for its use.

-

Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical. The choice of PPE is critical and must be appropriate for the risks posed by acrylates.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides splash protection. Gloves must be inspected before use and changed immediately if contamination is suspected.[7] |

| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne powder. Standard safety glasses are insufficient.[8] |

| Skin & Body Protection | Flame-resistant laboratory coat. | Protects against skin contact and provides a layer of protection from fire hazards associated with flammable compounds. |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate cartridges should be used by emergency responders.[8] |

Workflow: Preparing to Handle the Compound

Caption: Sequential workflow for donning appropriate PPE before handling the compound.

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of exposure and contamination.

Protocol: Weighing and Dispensing the Solid Compound

-

Preparation : Ensure the analytical balance is placed inside the chemical fume hood or in a vented balance enclosure.

-

Tare : Place a clean, tared weigh boat on the balance.

-

Dispensing : Using a clean spatula, carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Avoid generating dust.

-

Closure : Immediately and securely close the stock bottle.

-

Cleanup : Wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate. Dispose of the cloth as hazardous waste.

-

Transfer : Carefully transfer the weighed compound to your reaction vessel within the fume hood.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

-

Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][6]

-

Location : Keep the container tightly closed in a dry, well-ventilated area designated for hazardous chemicals.[9]

-

Incompatibilities : Store away from heat, open flames, and sources of ignition.[10] Segregate from incompatible materials such as strong acids, bases, oxidizing agents, and peroxides.[11]

-

Light Sensitivity : As with many acrylates, the compound may be light-sensitive and prone to polymerization; store in an opaque container or in a dark location.[11]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce harm.

First-Aid Measures

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention, especially if irritation or a rash develops.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.[7][8]

Spill and Fire Response

-

Small Laboratory Spill :

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation (fume hood).

-

Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or vermiculite).

-

Carefully sweep the material into a suitable container for hazardous waste disposal.

-

Clean the spill area thoroughly with a decontaminating solution.

-

-

Fire-Fighting :

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Unsuitable Media : Do not use a direct water jet, as it may spread the fire.

-

Hazards : Vapors are heavier than air and may travel to an ignition source. Hazardous combustion products include carbon oxides and nitrogen oxides. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Emergency Response Logic

Caption: Decision-making flowchart for initial response to a laboratory incident.

Section 6: Stability and Reactivity Profile

Understanding the chemical's reactivity is key to preventing dangerous situations. The profile below is based on the known behavior of methyl acrylate.

| Parameter | Description |

| Reactivity | Vapors may form explosive mixtures with air. |

| Chemical Stability | Stable under recommended storage conditions (room temperature, inert atmosphere). |

| Hazardous Polymerization | May occur upon exposure to light, heat, or initiators (peroxides).[11] |

| Conditions to Avoid | Heat, flames, sparks, static discharge, and exposure to light.[10][11] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, peroxides.[11] |

| Hazardous Decomposition | Combustion produces carbon monoxide, carbon dioxide, and nitrogen oxides. |

Section 7: Disposal Considerations

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Collection : Collect waste in a designated, properly labeled, and sealed container.

-

Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Disposal must comply with all local, state, and federal regulations.

-

Prohibition : Never dispose of this chemical down the drain or in the regular trash.

Conclusion

References

-

Shri Gopal Trading Company. (2006). Material Safety Data Sheet - Methyl Acrylate. Retrieved from [Link]

-

Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]

-

Groupe Veritas Limited. (n.d.). MATERIAL SAFETY DATA SHEET - Methyl Acrylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2012). Provisional Peer-Reviewed Toxicity Values for Methyl Acrylate (CASRN 96-33-3). Retrieved from [Link]

-

ChemBK. (2024). ethyl 3-(pyridin-3-yl)acrylate. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). Methyl acrylate - IDLH. Retrieved from [Link]

-

Milione, S., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts. Macromolecules. Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

Sources

- 1. 81124-48-3 | this compound - Moldb [moldb.com]

- 2. 81124-48-3|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. (E)-Methyl 3-(pyridin-3-yl)acrylate CAS#: 81124-48-3 [m.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. shrigopaltradingcompany.com [shrigopaltradingcompany.com]

- 10. trc-corp.com [trc-corp.com]

- 11. groupeveritas.com [groupeveritas.com]

A Technical Guide to the Solubility of Methyl (E)-3-(pyridin-3-yl)acrylate in Organic Solvents

This guide provides a detailed examination of the solubility characteristics of Methyl (E)-3-(pyridin-3-yl)acrylate. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data summary to offer a foundational understanding of the molecule's structural properties and how they dictate its behavior in various organic solvents. We will explore the theoretical principles of solubility, provide a predictive framework for solvent selection, and detail a robust experimental protocol for quantitative determination.

Introduction: The Importance of a Solubility Profile

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical intermediates and novel materials[1][2]. The efficiency of its use in synthesis, purification (e.g., recrystallization), and formulation is critically dependent on a thorough understanding of its solubility. A well-characterized solubility profile enables rational solvent selection, which can prevent yield loss, streamline downstream processing, and ensure the success of reactions and purifications. Given the limited availability of specific experimental solubility data in public literature for this compound, this guide employs a first-principles approach to predict and validate its solubility.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible[3][4][5]. An analysis of the structure of this compound is essential.

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself introduces aromatic character and a significant dipole moment, rendering this portion of the molecule polar.

-

Acrylate Group: The ester functional group (-COOCH₃) is also polar. The carbonyl oxygen is a hydrogen bond acceptor.

-

Alkene Bridge: The (E)-configured double bond provides rigidity to the molecule but is relatively non-polar.

-

Overall Polarity: The combination of the polar pyridine ring and the polar acrylate ester group, separated by a short hydrocarbon bridge, results in a molecule with significant overall polarity. It lacks a hydrogen bond donor site (like an -OH or -NH group), which is a critical characteristic.

Based on this structure, we can anticipate that this compound will favor interactions with polar solvents, particularly those that are hydrogen bond acceptors or have strong dipole-dipole interactions[6]. Its solubility in non-polar, aliphatic solvents is expected to be limited.

Predictive Solubility Framework

To build a predictive framework, we must first classify common organic solvents based on their polarity and hydrogen bonding capabilities.

Table 1: Properties of Common Organic Solvents

| Solvent Class | Example Solvent | Relative Polarity[7] | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

|---|---|---|---|---|

| Non-Polar | Hexane | 0.009 | No | No |

| Toluene | 0.099 | No | Yes (Weak, π-system) | |

| Polar Aprotic | Diethyl Ether | 0.117 | No | Yes |

| Ethyl Acetate | 0.228 | No | Yes | |

| Tetrahydrofuran (THF) | 0.207 | No | Yes | |

| Acetone | 0.355 | No | Yes | |

| Acetonitrile (MeCN) | 0.460 | No | Yes | |

| Dimethylformamide (DMF) | 0.386 | No | Yes | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | No | Yes | |

| Polar Protic | Ethanol | 0.654 | Yes | Yes |

| Methanol | 0.762 | Yes | Yes |

| | Water | 1.000 | Yes | Yes |

Based on the molecular analysis and solvent properties, we can predict the solubility of this compound.

Table 2: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

|---|---|---|

| Non-Polar | Low to Very Low | The high polarity of the solute is incompatible with the non-polar nature of solvents like hexane. Van der Waals forces alone are insufficient to overcome the solute-solute interactions. |

| Polar Aprotic | Moderate to High | Solvents like Acetone, Ethyl Acetate, and THF can engage in strong dipole-dipole interactions. Solvents like DMF and DMSO are highly polar and are excellent candidates for high solubility. |

| Polar Protic | Moderate to High | Solvents like methanol and ethanol can act as hydrogen bond donors to the pyridine nitrogen and ester oxygens, facilitating dissolution. However, the lack of a hydrogen bond donor on the solute may limit solubility compared to compounds that can both donate and accept hydrogen bonds. |

Experimental Protocol for Solubility Determination

Theoretical prediction provides a starting point, but experimental verification is essential for scientific accuracy. The following section details a robust, two-stage process for determining the solubility of this compound.

Stage 1: Qualitative Screening Workflow

The initial screening aims to rapidly classify solvents to conserve material and time before proceeding to more intensive quantitative analysis.

Caption: Workflow for qualitative solubility screening.

Step-by-Step Methodology:

-

Preparation: Dispense approximately 5 mg of this compound into a series of clean, dry 1-dram vials. Label each vial with a designated solvent.

-

Initial Solvent Addition: Add 0.1 mL of the first test solvent to the corresponding vial.

-

Agitation: Vigorously mix the vial using a vortex mixer for 30 seconds to ensure thorough interaction.

-

Observation: Visually inspect the solution against a contrasting background. If the solid has completely dissolved, classify the solvent as "Soluble" and proceed to the next solvent.

-

Incremental Addition: If the solid is not fully dissolved, add the solvent in 0.2 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 1 mL.

-

Classification:

-

If the compound dissolves at any point, it is classified as "Soluble".

-

If some solid dissolves but a portion remains even after 1 mL of solvent, classify it as "Partially Soluble".

-

If no visible dissolution occurs, classify it as "Insoluble".

-

-

Rationale: This tiered approach provides a rapid assessment of solubility in mg/mL terms (e.g., dissolving in 0.1 mL implies >50 mg/mL solubility, while dissolving after 1 mL implies >5 mg/mL). This data is crucial for selecting candidate solvents for quantitative analysis.

Stage 2: Quantitative Determination (Gravimetric Method)

This method establishes the equilibrium solubility at a specific temperature.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the chosen solvent in a sealed, stir-bar-equipped vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and allow it to agitate for 24 hours. This extended period is critical for the solution to reach thermodynamic equilibrium.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a volumetric pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) into a pre-weighed, clean, dry vial (Weight A). Filtration removes any suspended microcrystals, a critical step for accuracy.

-

Solvent Evaporation: Remove the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Final Weighing: Once the residue is completely dry and at room temperature, weigh the vial again (Weight C).

-

Calculation:

-

Weight of dissolved solid = Weight C - Weight A

-

The volume of solvent used is the volume of the aliquot taken.

-

Solubility (mg/mL) = (Weight C - Weight A) / Volume of aliquot (mL)

-

Factors Influencing Experimental Results

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. All quantitative measurements must be performed and reported at a constant, specified temperature.

-

Purity: Impurities in either the solute or the solvent can significantly alter the measured solubility. Use of high-purity materials is recommended for generating reliable data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being tested.

Conclusion

References

- Google. (n.d.). Polarity of Solvents.

-

Reichardt, C. (n.d.). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. Retrieved from [Link]

- Hunter, C. A. (2010). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Cockroft, S. L., & Hunter, C. A. (2018). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 57(28), 8450–8455. Retrieved from [Link]

-

Tessensohn, M. E., et al. (2011). Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. Chemphyschem. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

Mdziniso, S., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. Retrieved from [Link]

-

LookChem. (n.d.). METHYL ACRYLATE. Retrieved from [Link]

-

Georganics. (n.d.). (E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate. Retrieved from [Link]

Sources

- 1. 81124-48-3 | this compound - Moldb [moldb.com]

- 2. 81124-48-3|this compound|BLD Pharm [bldpharm.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.rochester.edu [chem.rochester.edu]

Methyl (E)-3-(pyridin-3-yl)acrylate: A Versatile Scaffold for Innovations in Medicine and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Pyridine and Acrylate Functionalities

Methyl (E)-3-(pyridin-3-yl)acrylate is a small organic molecule that incorporates two key chemical functionalities: a pyridine ring and a methyl acrylate group. This unique combination makes it a compound of significant interest for a wide range of research applications, from the development of novel therapeutics to the creation of advanced functional materials. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-π stacking interactions is crucial for binding to biological targets such as enzymes and receptors.[3] The methyl acrylate portion, an α,β-unsaturated ester, is a reactive functional group that can readily undergo various chemical transformations, most notably Michael addition reactions, making it a valuable building block in organic synthesis.[3] This guide will delve into the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, providing a roadmap for its exploration in both academic and industrial research settings. While direct research on this specific molecule is emerging, we can infer its potential by examining the well-established roles of its constituent parts and the activities of closely related analogues.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be approached through several established synthetic methodologies, often involving a condensation reaction. A common strategy is the Horner-Wadsworth-Emmons reaction, which is known for its high stereoselectivity in forming (E)-alkenes.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

A plausible and efficient route to this compound is the Horner-Wadsworth-Emmons reaction between 3-pyridinecarboxaldehyde and trimethyl phosphonoacetate.

Materials:

-

3-Pyridinecarboxaldehyde

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base (e.g., DBU)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add trimethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.

-

Cool the resulting solution back to 0 °C and add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-